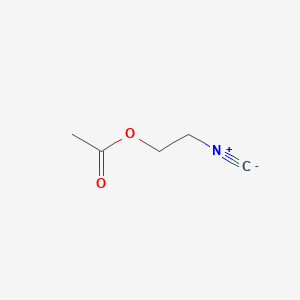
Isocyanoethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocyanoethyl acetate is an organic compound that belongs to the class of isocyanides. It is characterized by the presence of an isocyano group (-NC) attached to an ethyl acetate moiety. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable building block in the production of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isocyanoethyl acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with an isocyanide precursor under specific conditions. For instance, the dehydration of N-formylglycine using reactive triphosgene can generate ethyl isocyanoacetate in situ . Another method involves the treatment of ethyl acetate with substituted aryl or heteryl amines to yield cyanoacetamide derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow synthesis has been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isocyanoethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrroles, oxazolines, benzodiazepines, oxazoles, and imidazoles .
Scientific Research Applications
Isocyanoethyl acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules that can be studied for their potential therapeutic effects.
Medicine: Research into this compound derivatives has led to the discovery of compounds with potential medicinal properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of isocyanoethyl acetate involves its reactivity with various nucleophiles and electrophiles. The isocyano group (-NC) is highly reactive and can participate in multiple reaction pathways, including cycloaddition and nucleophilic substitution. These reactions often lead to the formation of complex molecular structures with diverse biological and chemical properties .
Comparison with Similar Compounds
Isocyanoethyl acetate can be compared with other similar compounds such as isocyanatoethyl methacrylate and ethyl isocyanoacetate. While all these compounds contain the isocyano group, their reactivity and applications differ:
Isocyanatoethyl Methacrylate: This compound has both an isocyanate and a methacrylate group, making it useful in polymer chemistry and as a crosslinker in coatings and adhesives.
Ethyl Isocyanoacetate: Similar to this compound, this compound is used in the synthesis of heterocyclic compounds but has different reactivity due to the presence of an ester group.
List of Similar Compounds
- Isocyanatoethyl methacrylate
- Ethyl isocyanoacetate
- Methyl isocyanoacetate
- Benzyl isocyanate
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2-isocyanoethyl acetate |
InChI |
InChI=1S/C5H7NO2/c1-5(7)8-4-3-6-2/h3-4H2,1H3 |
InChI Key |
QPJPUCGXUIZVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-Fluorophenyl)isoxazol-5-yl]ethylamine](/img/structure/B8274575.png)


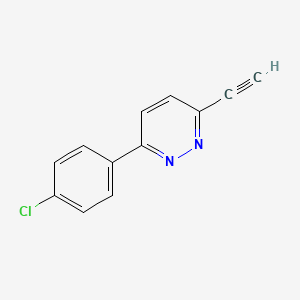
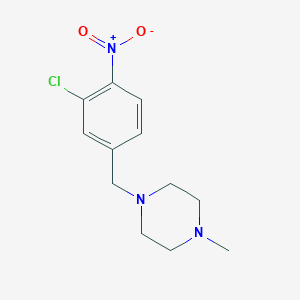
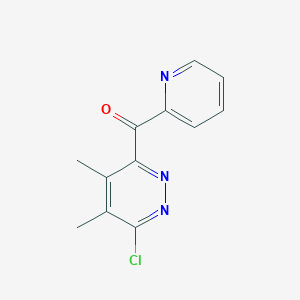
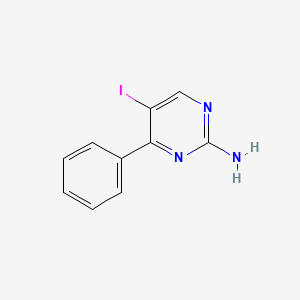
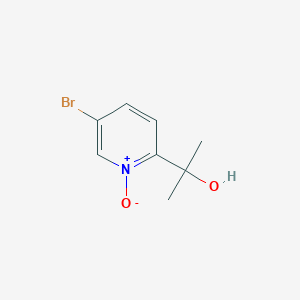
![6-chloro-3,4-dihydro-2H-pyrano[3,2-c]isoquinoline](/img/structure/B8274641.png)
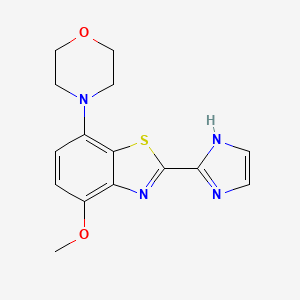
![7-Ethoxycarbonylmethylthio-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8274655.png)
![[2-(2,3-Dihydro-1H-isoindol-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B8274668.png)

